molecular formula C20H19N3O4S B2541262 N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(phenylthio)butanamide CAS No. 941877-72-1

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(phenylthio)butanamide

Cat. No.: B2541262
CAS No.: 941877-72-1
M. Wt: 397.45
InChI Key: DFJVRZUPOUBPAS-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-oxadiazole core substituted at position 5 with a 2,3-dihydrobenzo[b][1,4]dioxin moiety and at position 2 with a 4-(phenylthio)butanamide chain. Synthesis likely involves coupling a preformed 1,3,4-oxadiazole intermediate with dihydrobenzodioxin and phenylthiobutanamide precursors under basic conditions, analogous to methods in and .

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-phenylsulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c24-18(7-4-12-28-15-5-2-1-3-6-15)21-20-23-22-19(27-20)14-8-9-16-17(13-14)26-11-10-25-16/h1-3,5-6,8-9,13H,4,7,10-12H2,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJVRZUPOUBPAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)CCCSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(phenylthio)butanamide is a compound that has garnered interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed examination of its biological activity based on available research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the following molecular formula:

  • Molecular Formula : C₁₈H₁₈N₄O₃S
  • Molecular Weight : 366.43 g/mol

This compound features a 1,3,4-oxadiazole moiety known for its diverse biological activities, particularly in oncology.

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit various mechanisms of action against cancer cells:

  • Inhibition of Key Enzymes : The oxadiazole derivatives have been shown to inhibit critical enzymes involved in cancer progression, such as:
    • Thymidylate Synthase
    • Histone Deacetylases (HDAC)
    • Telomerase
  • Targeting Growth Factors : These compounds can also interfere with growth factor signaling pathways that are often dysregulated in cancer cells.
  • Cytotoxicity : Studies have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that structural modifications can enhance their efficacy.

Anticancer Activity

A summary of studies evaluating the anticancer activity of related oxadiazole derivatives is presented in the table below:

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Oxadiazole AMCF-7 (breast cancer)10HDAC inhibition
Oxadiazole BHeLa (cervical cancer)15Telomerase inhibition
Oxadiazole CA549 (lung cancer)12Thymidylate synthase inhibition

These results indicate that modifications to the oxadiazole structure can lead to enhanced anticancer properties.

Study 1: Antitumor Efficacy

A study published in Pharmaceutical Research explored the effects of a series of oxadiazole derivatives on tumor growth in vivo. The compound this compound was found to significantly reduce tumor size in xenograft models compared to controls. The study highlighted its potential as a novel therapeutic agent against specific types of tumors.

Study 2: Mechanism-Based Approach

Another research article reviewed the mechanism-based strategies for developing oxadiazole derivatives as anticancer agents. It emphasized that structural modifications could enhance binding affinity to target proteins involved in cancer cell proliferation and survival. The findings suggested that this compound could be optimized for better therapeutic outcomes through further chemical modifications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxadiazole Derivatives with Varied Bicyclic Substituents

Compounds like 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one () share the 1,3,4-oxadiazole core but substitute dihydrobenzodioxin with benzo[b][1,4]oxazinone. Key differences include:

  • Synthetic Yields: The benzo[b][1,4]oxazinone derivatives are synthesized in "better yields" under mild conditions (room temperature, Cs₂CO₃/DMF), whereas dihydrobenzodioxin-containing compounds (e.g., ) may require harsher conditions, as seen in the 7% yield of a related thiazolidinone derivative .

Sulfur-Containing Analogues

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () highlight the role of sulfur-containing groups:

  • Phenylthio vs. Sulfonyl : The phenylthio group (-SPh) in the target compound is less electron-withdrawing than sulfonyl (-SO₂), which could enhance nucleophilic aromatic substitution rates. IR data in shows sulfonyl derivatives exhibit strong C=O stretches (~1663–1682 cm⁻¹), absent in thio-substituted compounds .

Dihydrobenzodioxin-Containing Compounds

The (5Z)-3-[4-(2,3-dihydrobenzo[1,4]dioxin-6-ylmethylamino)butyl]-5-(2,3-dihydrobenzo[1,4]dioxin-6-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one () shares the dihydrobenzodioxin group but incorporates a thiazolidinone ring. Key contrasts include:

  • Heterocyclic Core: The thiazolidinone ring in introduces a sulfur atom and a ketone, which may confer different pharmacokinetic profiles (e.g., solubility) compared to the oxadiazole-based target .
  • Synthetic Challenges : The low yield (7%) of ’s compound suggests dihydrobenzodioxin integration may require optimization, whereas oxadiazole derivatives () achieve higher yields .

Data Tables

Table 2: Functional Group Impact

Group Electronic Effect Lipophilicity (LogP)* Stability
Dihydrobenzodioxin Electron-donating Moderate High (rigid)
Benzo[b][1,4]oxazinone Electron-withdrawing Low Moderate
Phenylthio (-SPh) Mildly donating High Moderate (oxidative)
Sulfonyl (-SO₂) Strongly withdrawing Low High

*Estimated based on substituent contributions.

Q & A

Q. What are the key considerations for synthesizing this compound with optimal yield and purity?

The synthesis of this compound involves multi-step reactions requiring precise control of reaction conditions. Key steps include:

  • Coupling Reactions : Formation of the oxadiazole ring via cyclization of hydrazide intermediates under reflux conditions (e.g., using ethanol or DMF as solvents) .
  • Amide Bond Formation : Employing coupling agents like EDCI/HOBt to link the butanamide moiety to the oxadiazole core .
  • Purification : Use of column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final product .
    Critical Parameters :
  • Temperature control (60–80°C for cyclization).
  • Solvent selection (polar aprotic solvents enhance reaction efficiency).
  • Monitoring reaction progress via TLC or HPLC to minimize by-products .

Q. How can researchers confirm the structural integrity of this compound?

Structural validation relies on complementary analytical techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify proton environments and carbon frameworks (e.g., dihydrobenzo dioxin aromatic protons at δ 6.8–7.2 ppm, oxadiazole carbons at δ 160–165 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ or [M+Na]+^+) and rule out impurities .
  • Elemental Analysis : Matching experimental C/H/N/S percentages with theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies in bioactivity data (e.g., varying IC50_{50} values) may arise from:

  • Purity Differences : Impurities >2% can skew assays. Validate purity via HPLC (≥95%) and quantify residual solvents (e.g., DMF) using GC-MS .
  • Assay Conditions : Standardize protocols (e.g., cell line viability, incubation time) to ensure reproducibility. Cross-validate results using orthogonal assays (e.g., enzymatic vs. cellular) .
  • Structural Analogues : Compare activity against derivatives (e.g., replacing phenylthio with morpholinosulfonyl groups) to identify pharmacophore contributions .

Q. What computational strategies can predict reactivity or binding modes of this compound?

Advanced methods include:

  • Quantum Chemical Calculations : Density Functional Theory (DFT) to model reaction pathways (e.g., oxadiazole cyclization barriers) and optimize transition states .
  • Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using software like AutoDock Vina. Focus on key residues (e.g., hydrogen bonds with oxadiazole N-atoms) .
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize candidates for synthesis .

Q. How should researchers design experiments to optimize reaction conditions systematically?

Employ Design of Experiments (DoE) methodologies:

  • Factor Screening : Identify critical variables (e.g., temperature, solvent ratio, catalyst loading) via fractional factorial designs .
  • Response Surface Modeling : Use Central Composite Design (CCD) to map yield/purity relationships and pinpoint optimal conditions .
  • Robustness Testing : Validate models under edge conditions (e.g., ±5°C from optimal temperature) to ensure scalability .

Q. What strategies mitigate challenges in scaling up synthesis from milligram to gram scales?

Scale-up challenges include heat transfer inefficiencies and by-product accumulation. Solutions:

  • Flow Chemistry : Continuous reactors improve heat dissipation and reduce side reactions .
  • Catalyst Recycling : Immobilize catalysts (e.g., polymer-supported EDCI) to reduce costs and waste .
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. How can researchers investigate metabolic stability or toxicity early in development?

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation. Monitor via LC-MS/MS .
  • Reactive Metabolite Screening : Trapping assays (e.g., glutathione adducts) to detect electrophilic intermediates .
  • Computational ADMET : Tools like SwissADME predict logP, bioavailability, and hERG channel liabilities .

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